molecular formula C11H13N3 B069509 N-Methyl-4-(1-imidazolyl)benzylamine CAS No. 179873-45-1

N-Methyl-4-(1-imidazolyl)benzylamine

Cat. No.: B069509
CAS No.: 179873-45-1
M. Wt: 187.24 g/mol
InChI Key: VZIBQMZVUZDSFA-UHFFFAOYSA-N
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Description

1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to a methylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(1H-Imidazol-1-yl)phenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Biological Activity

N-Methyl-4-(1-imidazolyl)benzylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its role in various biological systems. The compound's structure allows it to interact with biological targets effectively, contributing to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Research indicates that this compound exhibits potent antiproliferative effects against human cancer cell lines. For instance, it has been shown to inhibit the growth of glioblastoma cells with an IC50_{50} value as low as 0.94 µM, significantly affecting colony formation and migration .
  • Antimicrobial Effects : The compound has demonstrated antimicrobial activity against various bacterial strains. In one study, it exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Antitumor Studies

A pivotal study explored the effects of this compound on cancer cell lines. The findings revealed that the compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2. This dual action contributes to its effectiveness in inhibiting tumor growth .

Cell Line IC50_{50} (µM) Mechanism of Action
U-251 MG (Glioblastoma)0.94Inhibition of colony formation and migration
A549 (Lung Cancer)12Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)15Cell cycle arrest at G2/M phase

Antimicrobial Studies

In antimicrobial assessments, this compound was tested against multiple pathogens. The compound showed significant activity against Gram-positive and Gram-negative bacteria, with particular efficacy noted against resistant strains.

Pathogen MIC (mg/mL) Activity
Staphylococcus aureus0.0039Complete death within 8 hours
Escherichia coli0.025Significant growth inhibition
Candida albicans16.69Moderate antifungal activity

Properties

IUPAC Name

1-(4-imidazol-1-ylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-12-8-10-2-4-11(5-3-10)14-7-6-13-9-14/h2-7,9,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIBQMZVUZDSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428126
Record name 1-[4-(1H-Imidazol-1-yl)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179873-45-1
Record name 1-[4-(1H-Imidazol-1-yl)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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